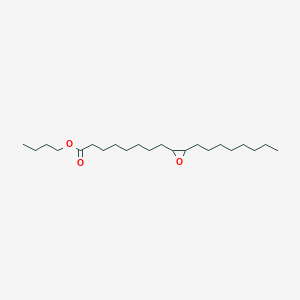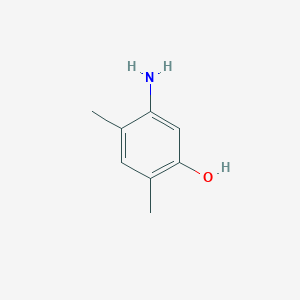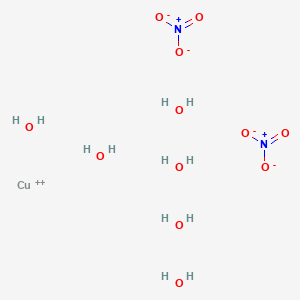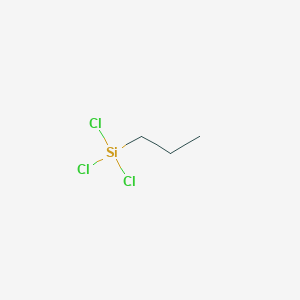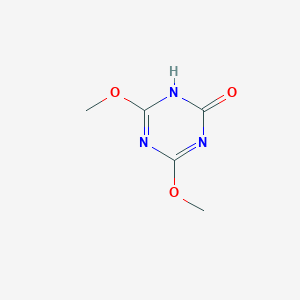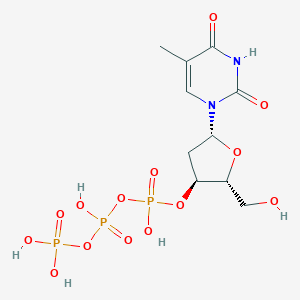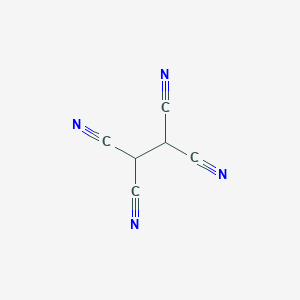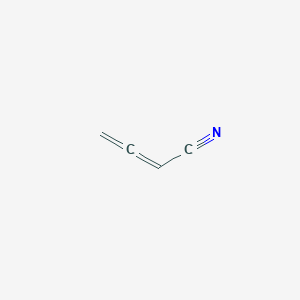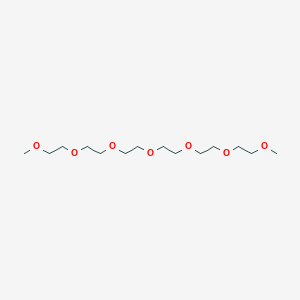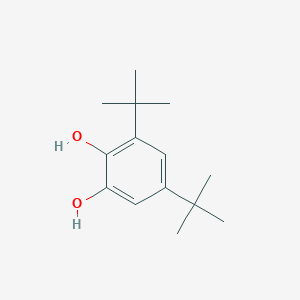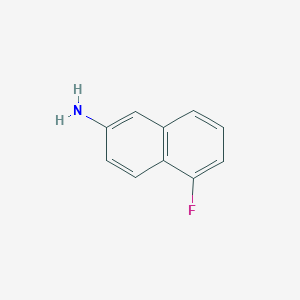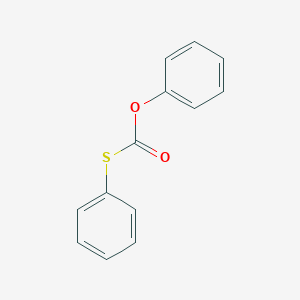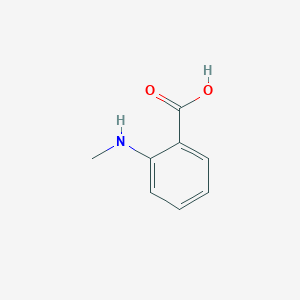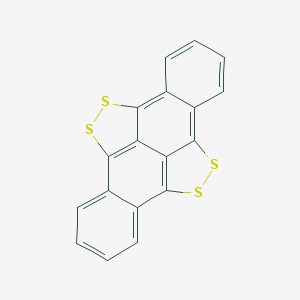
Tetrathianaphthacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrathianaphthacene, also known as TTN, is a polycyclic aromatic hydrocarbon that has been extensively studied for its potential applications in materials science and electronics. TTN is a highly conjugated molecule that exhibits remarkable electronic properties, including high electron mobility and excellent charge transport. In recent years, TTN has gained increasing attention from researchers due to its unique chemical structure and promising applications in various fields.
Wirkmechanismus
The mechanism of action of Tetrathianaphthacene is still not fully understood, but it is believed to involve the interaction of Tetrathianaphthacene with other molecules and the transfer of electrons between them. Tetrathianaphthacene is a highly conjugated molecule that can easily donate or accept electrons, making it a promising candidate for use in electronic devices.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Tetrathianaphthacene. However, some studies have suggested that Tetrathianaphthacene may have antioxidant and anti-inflammatory properties, making it a potential candidate for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Tetrathianaphthacene in lab experiments include its excellent charge transport properties, its high electron mobility, and its potential applications in various fields. However, the limitations of using Tetrathianaphthacene include its complex synthesis process, its high cost, and its limited solubility in common solvents.
Zukünftige Richtungen
There are several future directions for research on Tetrathianaphthacene. One area of interest is the development of new synthesis methods for Tetrathianaphthacene that are more efficient and cost-effective. Another area of interest is the investigation of Tetrathianaphthacene's potential applications in biomedical research, including its potential use as an antioxidant or anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of Tetrathianaphthacene and its interactions with other molecules.
Synthesemethoden
The synthesis of Tetrathianaphthacene is a complex process that involves several steps. One of the most common methods for synthesizing Tetrathianaphthacene is through the reaction of 1,4-dithiin with 1,4-dibromonaphthalene. This reaction produces a dimeric intermediate, which can be converted into Tetrathianaphthacene through a series of chemical reactions. Other methods for synthesizing Tetrathianaphthacene include the use of palladium-catalyzed coupling reactions and the use of radical reactions.
Wissenschaftliche Forschungsanwendungen
Tetrathianaphthacene has been extensively studied for its potential applications in various fields, including materials science, electronics, and optoelectronics. Tetrathianaphthacene exhibits excellent charge transport properties, making it a promising candidate for use in electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Tetrathianaphthacene has also been investigated for its potential use in sensors, catalysis, and biomedical applications.
Eigenschaften
CAS-Nummer |
193-44-2 |
|---|---|
Produktname |
Tetrathianaphthacene |
Molekularformel |
C18H8S4 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
9,10,19,20-tetrathiahexacyclo[9.9.2.02,7.08,22.012,17.018,21]docosa-1,3,5,7,11(22),12,14,16,18(21)-nonaene |
InChI |
InChI=1S/C18H8S4/c1-2-6-10-9(5-1)15-13-14-16(10)20-22-18(14)12-8-4-3-7-11(12)17(13)21-19-15/h1-8H |
InChI-Schlüssel |
JIIYLLUYRFRKMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C5=C2SSC5=C6C=CC=CC6=C4SS3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C5=C2SSC5=C6C=CC=CC6=C4SS3 |
Andere CAS-Nummern |
193-44-2 |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



